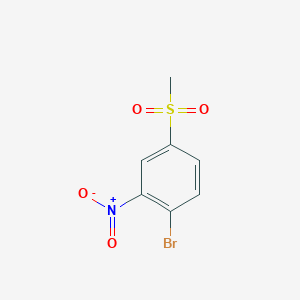

2-Bromo-5-methylsulfonylnitrobenzene

Description

2-Bromo-5-methylsulfonylnitrobenzene (CAS: 94832-06-1) is a nitroaromatic compound featuring a bromine atom at the 2-position, a methylsulfonyl group at the 5-position, and a nitro group at the 3-position (relative to the bromine). This trifunctionalized benzene derivative is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution and cross-coupling reactions . Its methylsulfonyl group contributes to polarity and solubility in polar solvents, while the nitro group stabilizes the aromatic ring against oxidation .

Properties

IUPAC Name |

1-bromo-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRANEAXTVRBKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366163 | |

| Record name | 2-Bromo-5-methylsulfonylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94832-06-1 | |

| Record name | 2-Bromo-5-methylsulfonylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylsulfonylnitrobenzene typically involves the bromination of 5-methylsulfonylnitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with strong nucleophiles, resulting in the formation of C-N or C-C bonds.

Reduction Reactions: The nitro group can potentially be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as amines or alkyl lithium reagents are commonly used.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically employed.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Reduction Reactions: The primary product is the corresponding amine derivative.

Scientific Research Applications

2-Bromo-5-methylsulfonylnitrobenzene has several applications in scientific research:

Catalytic Applications: It is used as a catalyst in the synthesis of triazines and quinolines.

Polymer Synthesis: Similar brominated compounds are used in the synthesis of hyperbranched polyethers.

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of anticancer agents and other pharmaceutical compounds.

Antioxidant Properties: Compounds with structural similarities have shown strong antioxidant activities, suggesting potential use in preventing oxidative deterioration in food.

Mechanism of Action

its chemical structure suggests that it can participate in various substitution and reduction reactions due to the presence of bromine and nitro groups. These reactions can lead to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key analogues of 2-bromo-5-methylsulfonylnitrobenzene, ranked by structural similarity (based on substituent positions and functional groups):

Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS 220514-28-3)

- Structural Divergence : Replaces the methylsulfonyl group with a methyl ester at the 2-position.

- Reactivity: The ester group enhances solubility in non-polar solvents but reduces thermal stability compared to sulfonyl groups. This compound is preferred for Friedel-Crafts alkylation due to its electron-deficient aromatic ring .

- Applications: Used in dye synthesis and as a monomer for specialty polymers .

1,2-Dibromo-4-methyl-5-nitrobenzene (CAS 101580-70-5)

- Structural Divergence : Contains two bromine atoms (1- and 2-positions) instead of one.

- Reactivity : The dual bromine atoms increase steric hindrance but enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura). However, the absence of a sulfonyl group reduces solubility in aqueous media .

- Applications : A precursor for polyhalogenated ligands in catalysis .

5-Bromo-2-methyl-3-nitroaniline (CAS 864550-40-3)

- Structural Divergence: Substitutes the methylsulfonyl group with an amino group.

- Reactivity: The amino group introduces basicity, enabling diazotization reactions. However, it renders the compound prone to oxidation, limiting its use in strongly acidic conditions .

- Applications : Intermediate in azo dye production and antimalarial drug synthesis .

Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3)

- Structural Divergence : Features an ethyl ester side chain instead of a methylsulfonyl group.

- Reactivity : The flexible side chain allows for cyclization reactions, but the nitro group at the 2-position reduces electrophilicity compared to this compound .

- Applications: Key intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis .

Physicochemical Property Comparison

Notes:

Research Findings and Industrial Relevance

- Pharmaceutical Utility: this compound’s sulfonyl group enhances binding to serine proteases, making it a candidate for protease inhibitor development . In contrast, amino-substituted analogues (e.g., CAS 864550-40-3) are prioritized for antimalarial scaffolds due to their hydrogen-bonding capability .

- Synthetic Limitations: Dibromo derivatives (e.g., CAS 101580-70-5) require stringent temperature control during cross-coupling to avoid diradical formation, whereas monosubstituted bromides like the target compound tolerate broader reaction conditions .

Biological Activity

2-Bromo-5-methylsulfonylnitrobenzene (CAS No. 94832-06-1) is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a nitro group, which contribute to its unique chemical properties and biological effects.

- Molecular Formula : CHBrNOS

- Molecular Weight : 167.09 g/mol

- Appearance : Light yellow to white crystalline solid

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various nitrobenzene derivatives, including this compound, showed significant activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. A detailed study reported the following IC values for different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

These results indicate that this compound may serve as a lead compound for the development of new anticancer therapies.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that formulations containing this compound significantly reduced bacterial load compared to standard treatments.

- Case Study on Cancer Treatment : In animal models, administration of the compound resulted in reduced tumor size and increased survival rates, supporting its potential as an adjunct therapy in cancer treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.